Methyl dihydrojasmonate

Catalog No.
S535191
CAS No.
24851-98-7
M.F
C13H22O3
M. Wt
226.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl dihydrojasmonate

CAS Number

24851-98-7

Product Name

Methyl dihydrojasmonate

IUPAC Name

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3

InChI Key

KVWWIYGFBYDJQC-UHFFFAOYSA-N

SMILES

CCCCCC1C(CCC1=O)CC(=O)OC

Solubility

Soluble in oils; very slightly soluble in water
Soluble (in ethanol)

Synonyms

(+)-(1R,2S)-methyl dihydrojasmonate, Hedione, methyldihydrojasmonate

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC

Description

The exact mass of the compound Methyl dihydrojasmonate is 226.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 msoluble in oils; very slightly soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Fragrance and Flavor Research

  • Aroma compound: MMDJ is a naturally occurring aroma compound found in jasmine, tea, and other plants []. It possesses a pleasant floral and jasmine-like odor [, ].
  • Perfume and flavoring ingredient: Due to its fragrance, MMDJ is used in the perfume industry to create floral notes, often for jasmine or other white florals [, ]. It also finds use as a flavoring ingredient in food and beverages [].

Potential Anti-Cancer Properties

Recent research suggests MMDJ might have anti-cancer properties:

  • Inhibiting cancer cell growth: Studies have shown that MMDJ can inhibit the growth of various cancer cells, including leukemia, lung cancer, breast cancer, and prostate cancer [].
  • Mechanism of action: The proposed mechanism involves inducing apoptosis (programmed cell death) in cancer cells by affecting mitochondrial function [].

Methyl dihydrojasmonate is a synthetic aroma compound that closely resembles the scent of jasmine. It is a colorless to pale yellow oily liquid with a floral and citrus-like odor, known for its use in the fragrance industry. The compound is also referred to as hedione or kharismal and has a molecular formula of C13H22O3C_{13}H_{22}O_{3} with a molecular weight of 226.32 g/mol . Its boiling point is approximately 110°C at 0.2 mmHg, and it exhibits a refractive index ranging from 1.45800 to 1.46200 at 20°C .

MDHJ plays a vital role in plant-insect interactions. It acts as an attractant for pollinators like bees, while also functioning as a repellent for herbivores []. The specific mechanism involves binding to olfactory receptors in insects, triggering a behavioral response. Additionally, MDHJ might influence plant defense mechanisms by inducing the production of other signaling molecules.

, mainly involving esterification and acylation processes. The synthesis typically involves the condensation of 2-pentylcyclopent-2-en-1-one with diethyl malonate in the presence of a catalyst, followed by hydrolysis, decarboxylation, and esterification at elevated temperatures (160-180°C) .

The synthesis can be summarized in the following steps:

  • Formation of enanthoyl chloride from enanthic acid and thionyl chloride.
  • Friedel-Crafts acylation of succinic acid with enanthoyl chloride.
  • Etherification of the resulting compound with methanol.
  • Addition reaction with dimethyl malonate to yield trans-methyl dihydrojasmonate.
  • Hydrogenation to produce methyl dihydrojasmonate, predominantly in its cis form .

Methyl dihydrojasmonate is recognized for its low toxicity levels and is commonly used in various consumer products, including perfumes and cosmetics. Studies have indicated that it does not exhibit significant developmental toxicity in animal models, establishing a No-Observable-Adverse-Effect-Level (NOAEL) for both maternal and developmental toxicity at dosages up to 120 mg/kg/day . This safety profile contributes to its widespread acceptance in the fragrance industry.

The primary methods for synthesizing methyl dihydrojasmonate include:

  • Condensation Reaction: Involves the reaction between 2-pentylcyclopent-2-en-1-one and diethyl malonate under catalytic conditions.
  • Friedel-Crafts Acylation: Utilizes enanthoyl chloride and succinic acid to form key intermediates.
  • Hydrogenation: Converts trans-methyl dihydrojasmonate into the desired cis form through hydrogen substitution .

Each method aims to achieve high purity and yield while maintaining cost-effectiveness.

Methyl dihydrojasmonate has numerous applications, particularly in the fragrance industry:

  • Perfumes: Widely used in oriental perfumes due to its jasmine-like scent .
  • Cosmetics: Incorporated into cosmetic formulations for its pleasant aroma.
  • Personal Care Products: Commonly found in lotions and creams to enhance scent profiles .

Additionally, it serves as a flavoring agent in food products.

Research on methyl dihydrojasmonate has focused on its interactions within biological systems and its sensory properties. Studies have shown that it can influence olfactory receptors, contributing to its effectiveness as a fragrance ingredient. Its low odor recognition threshold (15 parts per billion) indicates its potency even at minimal concentrations .

Methyl dihydrojasmonate shares similarities with several other aroma compounds, notably:

Compound NameSimilarityUnique Features
JasmoneFloral scentNaturally occurring compound
Methyl jasmonateFloral scentDerived from jasmonic acid
Ethyl jasmonateFloral scentEthyl ester variant
LinaloolFloral scentFound in many essential oils

Methyl dihydrojasmonate stands out due to its unique jasmine-like aroma combined with citrus notes, making it particularly valued in perfumery compared to other compounds that may lack such complexity or are less stable.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Other Solid
Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

226.15689456 g/mol

Monoisotopic Mass

226.15689456 g/mol

Heavy Atom Count

16

Density

0.997-1.008 (20°)

Appearance

Solid powder

Melting Point

-10.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3GW44CIE3Y

Other CAS

24851-98-7

Wikipedia

Methyl_dihydrojasmonate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Scognamiglio J, Jones L, Letizia CS, Api AM. Fragrance material review on methyl dihydrojasmonate. Food Chem Toxicol. 2012 Oct;50 Suppl 3:S562-71. doi: 10.1016/j.fct.2012.03.036. Epub 2012 Mar 17. Review. PubMed PMID: 22449534.
2: Api AM, Belsito D, Bhatia S, Bruze M, Calow P, Dagli ML, Dekant W, Fryer AD, Kromidas L, La Cava S, Lalko JF, Lapczynski A, Liebler DC, Miyachi Y, Politano VT, Ritacco G, Salvito D, Shen J, Schultz TW, Sipes IG, Wall B, Wilcox DK. RIFM fragrance ingredient safety assessment, methyl dihydrojasmonate, CAS registry number 24851-98-7. Food Chem Toxicol. 2015 Aug;82 Suppl:S114-21. doi: 10.1016/j.fct.2015.01.006. Epub 2015 Jan 28. Review. PubMed PMID: 25636727.
3: da Silva GB, Scarpa MV, Rossanezi G, do Egito ES, de Oliveira AG. Development and characterization of biocompatible isotropic and anisotropic oil-in-water colloidal dispersions as a new delivery system for methyl dihydrojasmonate antitumor drug. Int J Nanomedicine. 2014 Feb 11;9:867-76. doi: 10.2147/IJN.S46055. eCollection 2014. PubMed PMID: 24596463; PubMed Central PMCID: PMC3930478.
4: da Silva GB, Scarpa MV, Carlos IZ, Quilles MB, Lia RC, do Egito ES, de Oliveira AG. Oil-in-water biocompatible microemulsion as a carrier for the antitumor drug compound methyl dihydrojasmonate. Int J Nanomedicine. 2015 Jan 12;10:585-94. doi: 10.2147/IJN.S67652. eCollection 2015. PubMed PMID: 25609963; PubMed Central PMCID: PMC4298349.
5: Fontal M, van Drooge BL, Grimalt JO. A rapid method for the analysis of methyl dihydrojasmonate and galaxolide in indoor and outdoor air particulate matter. J Chromatogr A. 2016 May 20;1447:135-40. doi: 10.1016/j.chroma.2016.04.028. Epub 2016 Apr 13. PubMed PMID: 27113676.
6: Porta A, Vidari G, Zanoni G. A general enantioselective approach to jasmonoid fragrances: synthesis of (+)-(1R,2S)-methyl dihydrojasmonate and (+)-(1R,2S)-magnolione. J Org Chem. 2005 Jun 10;70(12):4876-8. PubMed PMID: 15932335.
7: Politano VT, Lewis EM, Hoberman AM, Christian MS, Diener RM, Api AM. Evaluation of the developmental toxicity of methyl dihydrojasmonate (MDJ) in rats. Int J Toxicol. 2008;27(3):295-300. doi: 10.1080/10915810802210158. PubMed PMID: 18569171.
8: Perrard T, Plaquevent JC, Desmurs JR, Hébrault D. Enantioselective synthesis of both enantiomers of methyl dihydrojasmonate using solid-liquid asymmetric phase-transfer catalysis. Org Lett. 2000 Sep 21;2(19):2959-62. PubMed PMID: 10986082.
9: Hijosa-Valsero M, Reyes-Contreras C, Domínguez C, Bécares E, Bayona JM. Behaviour of pharmaceuticals and personal care products in constructed wetland compartments: Influent, effluent, pore water, substrate and plant roots. Chemosphere. 2016 Feb;145:508-17. doi: 10.1016/j.chemosphere.2015.11.090. Epub 2015 Dec 15. PubMed PMID: 26702554.
10: Dobbs DA, Vanhessche KP, Brazi E, Rautenstrauch V V, Lenoir JY, Genêt JP, Wiles J, Bergens SH. Industrial Synthesis of (+)-cis-Methyl Dihydrojasmonate by Enantioselective Catalytic Hydrogenation; Identification of the Precatalyst. Angew Chem Int Ed Engl. 2000 Jun 2;39(11):1992-1995. PubMed PMID: 10941007.
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12: Hijosa-Valsero M, Matamoros V, Sidrach-Cardona R, Pedescoll A, Martín-Villacorta J, García J, Bayona JM, Bécares E. Influence of design, physico-chemical and environmental parameters on pharmaceuticals and fragrances removal by constructed wetlands. Water Sci Technol. 2011;63(11):2527-34. PubMed PMID: 22049744.
13: Herrera-Cárdenas J, Navarro AE, Torres E. Effects of porous media, macrophyte type and hydraulic retention time on the removal of organic load and micropollutants in constructed wetlands. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2016;51(5):380-8. doi: 10.1080/10934529.2015.1120512. Epub 2016 Jan 28. PubMed PMID: 26817393.
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15: Zeng F, Xu P, Tan K, Zarbin PHG, Leal WS. Methyl dihydrojasmonate and lilial are the constituents with an "off-label" insect repellence in perfumes. PLoS One. 2018 Jun 19;13(6):e0199386. doi: 10.1371/journal.pone.0199386. eCollection 2018. PubMed PMID: 29920544; PubMed Central PMCID: PMC6007898.
16: Reyes-Contreras C, Hijosa-Valsero M, Sidrach-Cardona R, Bayona JM, Bécares E. Temporal evolution in PPCP removal from urban wastewater by constructed wetlands of different configuration: a medium-term study. Chemosphere. 2012 Jun;88(2):161-7. doi: 10.1016/j.chemosphere.2012.02.064. Epub 2012 Mar 20. PubMed PMID: 22436587.
17: Yehia R, Hathout RM, Attia DA, Elmazar MM, Mortada ND. Anti-tumor efficacy of an integrated methyl dihydrojasmonate transdermal microemulsion system targeting breast cancer cells: In vitro and in vivo studies. Colloids Surf B Biointerfaces. 2017 Jul 1;155:512-521. doi: 10.1016/j.colsurfb.2017.04.031. Epub 2017 Apr 23. PubMed PMID: 28486181.
18: da Silva GBRF, Alécio AC, Scarpa MVC, do Egito EST, Sequinel R, Hatanaka RR, Oliveira JE, Oliveira AG. An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies. Pharm Dev Technol. 2018 Feb;23(2):151-157. doi: 10.1080/10837450.2017.1337792. Epub 2017 Jun 21. PubMed PMID: 28565943.
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20: Li J, Wang J, Wu X, Liu D, Li J, Li J, Liu S, Gao W. Jasmonic acid and methyl dihydrojasmonate enhance saponin biosynthesis as well as expression of functional genes in adventitious roots of Panax notoginseng F.H. Chen. Biotechnol Appl Biochem. 2017 Mar;64(2):225-238. doi: 10.1002/bab.1477. Epub 2016 Apr 25. PubMed PMID: 26777985.

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